molecular formula C24H16ClN3O2 B2646524 2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358400-06-2

2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2646524
CAS RN: 1358400-06-2
M. Wt: 413.86
InChI Key: ANAXETOGONNRBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the isoquinolinone ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a chlorophenyl group might increase its lipophilicity, affecting its solubility and distribution in the body.

Scientific Research Applications

Synthesis and Characterization

  • Compounds incorporating 1-chloroisoquinoline structures, similar to the core of the requested compound, have been synthesized using palladium-catalyzed amination, demonstrating the feasibility of creating diverse derivatives with potential biological activities (Prabakaran, Manivel, & Khan, 2010).
  • Novel quinazolinone derivatives, sharing structural motifs with the compound , have been developed and evaluated for anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds (Farag et al., 2012).

Antimicrobial Activity

  • A series of quinoline-oxadiazole–based azetidinone derivatives were synthesized and exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting a potential application in combating microbial infections (Dodiya, Shihory, & Desai, 2012).
  • Quinazoline derivatives, structurally related to the compound of interest, demonstrated antibacterial and antifungal activities, reinforcing the potential of such molecules in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Thermo-Physical Properties

  • The thermo-physical properties of oxadiazole derivatives, akin to the compound of interest, were characterized in solvents like chloroform and N,N-dimethylformamide, providing insights into their physicochemical behaviors which could be crucial for their application in material science or pharmaceutical formulations (Godhani et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)21-14-28(18-12-10-17(25)11-13-18)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAXETOGONNRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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